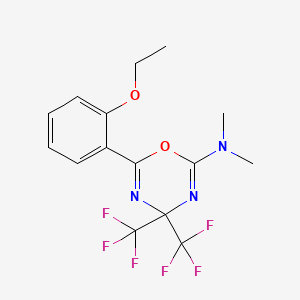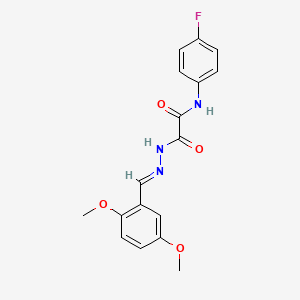![molecular formula C26H19BrFNO5 B11567064 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-fluorobenzyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567064.png)
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-fluorobenzyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a brominated hydroxy methoxyphenyl group, a fluorophenylmethyl group, and a chromeno-pyrrole core
Métodos De Preparación
The synthesis of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, including the formation of the chromeno-pyrrole core and the introduction of the brominated hydroxy methoxyphenyl and fluorophenylmethyl groups. The synthetic route typically involves the following steps:
Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrrole core.
Introduction of the Brominated Hydroxy Methoxyphenyl Group: This step involves the bromination of a hydroxy methoxyphenyl precursor, followed by its coupling with the chromeno-pyrrole core.
Introduction of the Fluorophenylmethyl Group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can occur at the brominated and fluorinated phenyl groups, leading to the formation of dehalogenated products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the brominated and fluorinated positions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles/electrophiles (e.g., amines, halogens).
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: The compound’s unique structure and potential biological activity may make it useful in the development of new therapeutic agents.
Industry: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is not well understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to the modulation of cellular processes and signaling pathways.
Comparación Con Compuestos Similares
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-CHLOROPHENYL)METHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE:
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-METHYLPHENYL)METHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE:
Propiedades
Fórmula molecular |
C26H19BrFNO5 |
|---|---|
Peso molecular |
524.3 g/mol |
Nombre IUPAC |
1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(4-fluorophenyl)methyl]-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H19BrFNO5/c1-13-3-8-19-17(9-13)23(30)21-22(15-10-18(27)24(31)20(11-15)33-2)29(26(32)25(21)34-19)12-14-4-6-16(28)7-5-14/h3-11,22,31H,12H2,1-2H3 |
Clave InChI |
AEGJPIOQUKVSIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=C(C=C4)F)C5=CC(=C(C(=C5)Br)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-Benzodioxol-5-ylmethyl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11566984.png)
![5-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B11566985.png)

![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567001.png)
![4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate](/img/structure/B11567008.png)
![Ethyl 4-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11567011.png)
![1,1'-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea]](/img/structure/B11567014.png)
![3-[Bromo(phenyl)methyl]-8-cyano-5,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B11567016.png)

![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11567022.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-butoxybenzamide](/img/structure/B11567029.png)
![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B11567034.png)
![1,5-Dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11567037.png)
![5-(3-Bromo-4,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11567040.png)
